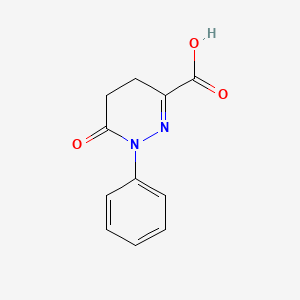

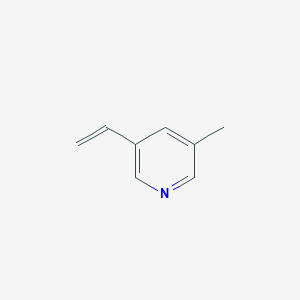

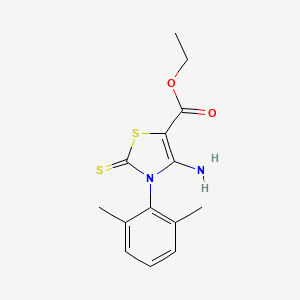

![molecular formula C15H16N2O B1300945 呋喃-2-基甲基-[2-(1H-吲哚-3-基)-乙基]-胺 CAS No. 77960-15-7](/img/structure/B1300945.png)

呋喃-2-基甲基-[2-(1H-吲哚-3-基)-乙基]-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine, is a derivative of furan with potential biological activity. It is related to a class of compounds that have been studied for their presence in food and their synthesis for various applications, including their potential in biobased materials and pharmaceuticals.

Synthesis Analysis

The synthesis of furan derivatives has been explored in several studies. For instance, furfuryl-amine, a related compound, is formed from ribose through nitrogen atom transfer from amino acids, involving decarboxylation, isomerization, and hydrolysis processes . Another study describes the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a rigid diol, to create novel biobased furan polyesters . Additionally, an enantioselective synthesis of furan-2-yl amines and amino acids has been achieved through the reduction of O-benzyl furan-2-yl ketone oximes, which allows for control over the chirality of the resulting compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their reactivity and biological activity. The furan ring is a key structural motif that can be modified to produce various derivatives with different properties. For example, the introduction of an amino group to the furan ring, as seen in the compound of interest, can significantly alter its chemical behavior and interaction with biological systems .

Chemical Reactions Analysis

Furan derivatives undergo a range of chemical reactions. The reaction of furan-2(3H)-ones with binucleophiles, for example, leads to the formation of new bi- and tricyclic structures due to double intramolecular cyclodehydration . This demonstrates the reactivity of the furan ring and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The study on biobased furan polyesters reveals that the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polyesters . Furthermore, the biological activity of furan derivatives, such as cytotoxicity against cancer cell lines and antimicrobial activity, has been investigated, with some derivatives showing potent biological activity .

科学研究应用

合成和生物活性

该化合物及其衍生物已被合成并评估其生物活性。值得注意的是,像(5-(((2-(1H-吲哚-3-基)乙基)氨基)甲基)呋喃-2-基)甲基乙酸酯这样的衍生物表现出有效的生物活性,包括对 HeLa、HepG2 和 Vero 等癌细胞系的细胞毒性,以及对革兰氏阳性和革兰氏阴性菌的活性。这突出了其在癌症治疗和作为抗菌剂方面的潜力(Weerachai Phutdhawong 等,2019)。

化学合成和反应性

研究表明该化合物在化学合成中的多功能性,例如它参与脱羧克拉森重排反应以生成杂芳烃产物,强调了其在创建复杂化学结构中的用途(D. Craig 等,2005)。此外,该化合物的衍生物已被用于在微波辅助条件下合成酰胺和酯,这说明了一种创建含呋喃化合物的新的方法,该化合物在药物开发和材料科学中具有潜在应用(Ł. Janczewski 等,2021)。

抗菌和抗癌应用

多项研究集中在合成和表征呋喃-2-基甲基衍生物的抗菌和抗癌活性。例如,2-氨基-4-(4-氯苯基)-n-(3-呋喃-2-基甲基羧酰胺)噻吩的席夫碱在抗菌筛选方面显示出有希望的结果,表明其在药物应用中的潜力(M. Arora 等,2013)。此外,N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物等化合物已被合成作为靶向表皮生长因子受体 (EGFR) 的潜在抗癌剂,对高 EGFR 表达的癌细胞系显示出有效的抗癌活性,这表明它们作为靶向癌症治疗的潜力(Lan Zhang 等,2017)。

新合成路线和光物理性质

研究还包括创建呋喃-2-基胺和氨基酸的新合成路线,通过提供合成手性胺和氨基酸的新方法,为有机化学领域做出贡献,这些手性胺和氨基酸在制药和材料科学中具有潜在应用(A. Demir 等,2003)。此外,已经探索了衍生物的合成及其光物理性质,旨在应用于金属离子传感器等应用,进一步扩展了该化合物在分析化学和传感器技术中的用途(Manoj Kumar 等,2015)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGUJHGLNZYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

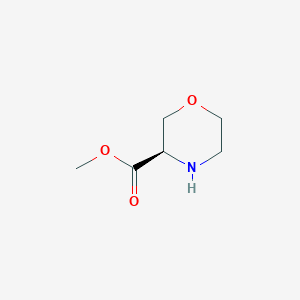

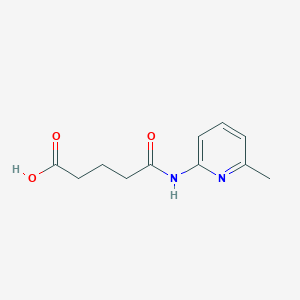

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

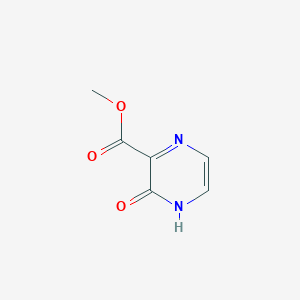

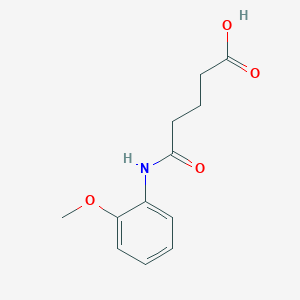

![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)

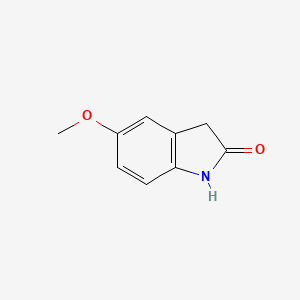

![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)